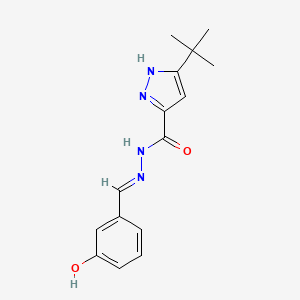

3-叔丁基-N'-(3-羟基亚苄基)-1H-吡唑-5-甲酰肼

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pyrazole derivatives like 3-tert-butyl-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide involves multiple steps, including the formation of the pyrazole ring followed by functionalization at specific positions. These compounds are often synthesized through condensation reactions involving hydrazine derivatives and keto compounds in the presence of catalysts under controlled conditions. The synthesis process is carefully designed to introduce tert-butyl and hydroxybenzylidene groups at specific locations on the pyrazole ring to achieve the desired chemical structure (Karrouchi et al., 2021).

Molecular Structure Analysis

The molecular structure of these pyrazole derivatives is characterized using techniques such as FT-IR, NMR, and X-ray crystallography. These studies reveal the precise arrangement of atoms and the configuration of functional groups within the molecule. For instance, single-crystal X-ray diffraction confirms the (E)-configuration of the hydrazonoic group, providing insights into the molecule's geometry and electronic structure. Theoretical calculations, including DFT, further aid in understanding the molecular conformation in different phases (Karrouchi et al., 2021).

Chemical Reactions and Properties

Pyrazole derivatives undergo various chemical reactions, reflecting their reactivity and interaction with different chemical agents. These reactions include protonation, nucleophilic attacks, and complex formation with metals or other organic compounds. The reactivity is influenced by the molecular structure, where specific atoms or groups act as reactive sites. The stability and reactivity in solution versus the gas phase can be significantly different, as indicated by solvation energy and dipole moment measurements (Karrouchi et al., 2021).

Physical Properties Analysis

The physical properties of 3-tert-butyl-N'-(3-hydroxybenzylidene)-1H-pyrazole-5-carbohydrazide, such as melting point, solubility, and crystal structure, are essential for understanding its behavior in different environments. These properties are determined through empirical studies and contribute to the compound's application potential. The crystalline structure, revealed by X-ray diffraction, helps in understanding the molecular packing and interactions within the solid state.

Chemical Properties Analysis

The chemical properties, including acidity, basicity, and reactivity towards various reagents, are crucial for predicting the behavior of pyrazole derivatives in chemical reactions. Studies involving molecular docking and spectroscopic analysis provide insights into the compound's interaction with biological molecules, offering a glimpse into its potential biological activities. For example, docking studies may reveal the compound's ability to bind to certain proteins, suggesting possible applications in drug design (Karrouchi et al., 2021).

科学研究应用

癌症研究

3-叔丁基-N'-(3-羟基亚苄基)-1H-吡唑-5-甲酰肼相关化合物的一个重要应用是在癌症研究中。郑等人(2009 年)合成了吡唑-5-甲酰肼腙的新型衍生物,并研究了它们对 A549 肺癌细胞生长的影响。他们发现这些化合物对癌细胞生长具有抑制作用,其中一种化合物显示出诱导 A549 肺癌细胞凋亡的强大能力 (Zheng et al., 2009)。

催化与合成

该化合物及其衍生物已在催化和合成化学中得到探索。Sutradhar 等人(2016 年)证明了源自 2-羟基苯甲酰肼的席夫碱在合成 Fe(III) 和 Co(III) 络合物中的用途。这些络合物在微波辅助醇氧化中充当催化剂,在酮合成中显示出高效率和选择性 (Sutradhar et al., 2016)。

结构和分子研究

Abonía 等人(2007 年)研究了相关化合物的分子结构,揭示了对其氢键链和四分子聚集体的见解。这项研究有助于我们了解这些化合物的分子和晶体结构 (Abonía et al., 2007)。

抗氧化剂特性

Sirajuddin 等人(2013 年)探索了席夫碱化合物的潜在生物活性,包括苯甲酰肼的衍生物。他们的研究显示出显着的抗氧化活性,表明该化合物在该领域的潜力 (Sirajuddin et al., 2013)。

燃料稳定化

Koshelev 等人(1996 年)研究了酚类衍生物(包括叔丁基苯甲胺)在稳定柴油燃料中的用途。这项研究突出了该化合物在提高燃料稳定性方面的潜在应用 (Koshelev et al., 1996)。

属性

IUPAC Name |

5-tert-butyl-N-[(E)-(3-hydroxyphenyl)methylideneamino]-1H-pyrazole-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N4O2/c1-15(2,3)13-8-12(17-18-13)14(21)19-16-9-10-5-4-6-11(20)7-10/h4-9,20H,1-3H3,(H,17,18)(H,19,21)/b16-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOGXQQVYERUPTR-CXUHLZMHSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=NN1)C(=O)NN=CC2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C1=CC(=NN1)C(=O)N/N=C/C2=CC(=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

286.33 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-tert-butyl-N'-[(E)-(3-hydroxyphenyl)methylidene]-1H-pyrazole-5-carbohydrazide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(2-{[6-(2-methyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-naphthamide](/img/structure/B5539069.png)

![(6-bromo-4-quinazolinyl)[2-(dimethylamino)ethyl]amine](/img/structure/B5539091.png)

![N-[bis(dimethylamino)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B5539092.png)

![N-(4-fluorophenyl)-N'-[4-(1-piperidinylcarbonyl)phenyl]urea](/img/structure/B5539099.png)

![3-[(4-chlorophenyl)thio]-N-[3-(methylthio)phenyl]propanamide](/img/structure/B5539121.png)

![2-({[3-mercapto-5-(2-methylphenyl)-4H-1,2,4-triazol-4-yl]imino}methyl)benzoic acid](/img/structure/B5539140.png)

![2-allyl-9-[(tetrahydro-2-furanylmethoxy)acetyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5539142.png)

![2-(2-fluorobenzylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5539148.png)

![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-5-methylphenol](/img/structure/B5539156.png)

![5-{[(2,6-dimethylphenoxy)acetyl]amino}isophthalic acid](/img/structure/B5539172.png)

![N-(2,4-dimethylphenyl)-2-[(4'-methyl-4-biphenylyl)oxy]acetamide](/img/structure/B5539173.png)